4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride
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Overview
Description
4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride is a compound belonging to the class of bicyclic structures. These structures are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis. The compound features a bicyclo[2.1.1]hexane core, which is a strained ring system that can impart unique reactivity and stability to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride typically involves the use of photochemistry. One common method is the [2 + 2] cycloaddition of 1,5-dienes using a mercury lamp . This method allows for the efficient formation of the bicyclic core. the use of a mercury lamp requires special equipment and glassware, making it challenging to scale up .
Industrial Production Methods
Industrial production methods for this compound are still under development, as the synthesis of bicyclo[2.1.1]hexane derivatives is relatively new. Current research focuses on improving the synthetic accessibility and scalability of these compounds .
Chemical Reactions Analysis
Types of Reactions
4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different derivatives.
Reduction: Reduction of the carboxylic acid group can yield primary alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxymethyl group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions
Major Products
Oxidation: Oxidation can lead to the formation of carboxylate salts or esters.
Reduction: Reduction typically yields primary alcohols.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used
Scientific Research Applications
4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The strained bicyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The carboxylic acid group can form hydrogen bonds with amino acid residues, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane-1-carboxylic acid: Another bicyclic compound with similar structural features.
4-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid: A derivative with a methoxycarbonyl group instead of a methoxymethyl group
Uniqueness
4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride is unique due to the presence of the azabicyclic core, which imparts different chemical properties compared to other bicyclic compounds.
Properties
Molecular Formula |
C8H14ClNO3 |
---|---|
Molecular Weight |
207.65 g/mol |
IUPAC Name |
4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO3.ClH/c1-12-5-7-2-8(3-7,6(10)11)9-4-7;/h9H,2-5H2,1H3,(H,10,11);1H |
InChI Key |
CFLNSEWMMBMBTB-UHFFFAOYSA-N |
Canonical SMILES |
COCC12CC(C1)(NC2)C(=O)O.Cl |
Origin of Product |
United States |
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